

Spectroscopic Profile of 1H-1,7-Naphthyridin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-1,7-naphthyridin-4-one**

Cat. No.: **B130418**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **1H-1,7-naphthyridin-4-one**. The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes available proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated view of the experimental spectroscopic data for **1H-1,7-naphthyridin-4-one**. It is important to note that while extensive searches have been conducted, a complete, unified dataset from a single source for the parent compound is not readily available in the public domain. The data presented here is a composite from various sources and for closely related derivatives, which can serve as a valuable reference. For instance, a study on the synthesis of canthin-4-ones reported the preparation of 8-bromo-1,7-naphthyridin-4(1H)-one, a key intermediate whose spectral characteristics can provide insights into the parent compound.^[1]

Table 1: ¹H NMR Spectroscopic Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	Data not available	-	-
H-3	Data not available	-	-
H-5	Data not available	-	-
H-6	Data not available	-	-
H-8	Data not available	-	-
N1-H	Data not available	-	-

Note: Specific experimental ^1H NMR data for **1H-1,7-naphthyridin-4-one** was not found in the reviewed literature. The table is provided as a template for expected proton signals.

Table 2: ^{13}C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
C-2	Data not available
C-3	Data not available
C-4	Data not available
C-4a	Data not available
C-5	Data not available
C-6	Data not available
C-8	Data not available
C-8a	Data not available

Note: Specific experimental ^{13}C NMR data for **1H-1,7-naphthyridin-4-one** was not found in the reviewed literature. The table is provided as a template for expected carbon signals.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)
N-H	Stretching	3300 - 3500
C=O (Amide)	Stretching	1650 - 1690
C=C / C=N	Stretching	1500 - 1650
C-H (Aromatic)	Stretching	3000 - 3100
C-H	Bending	675 - 1000

Note: The data presented are typical absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data

Ion	m/z (Mass-to-Charge Ratio)
[M+H] ⁺	147.0553
[M+Na] ⁺	169.0372
[M-H] ⁻	145.0407

Note: The predicted m/z values are based on the molecular formula C₈H₆N₂O.[\[2\]](#)

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the typical procedures for acquiring NMR, IR, and MS spectra for compounds similar to **1H-1,7-naphthyridin-4-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

- Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.
- Ensure the final sample height in the tube is approximately 4-5 cm.

Instrumentation and Data Acquisition:

- Spectrometer: A 300, 400, or 500 MHz NMR spectrometer is typically used.
- ^1H NMR:
 - A standard pulse program is used to acquire the proton spectrum.
 - The spectral width is set to cover the expected range of chemical shifts (typically 0-12 ppm).
 - A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR:
 - A proton-decoupled pulse program is used to acquire the carbon spectrum.
 - The spectral width is set to cover the expected range of chemical shifts (typically 0-200 ppm).
 - A longer acquisition time and a higher number of scans are generally required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Solid State):

- KBr Pellet Method:

- Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

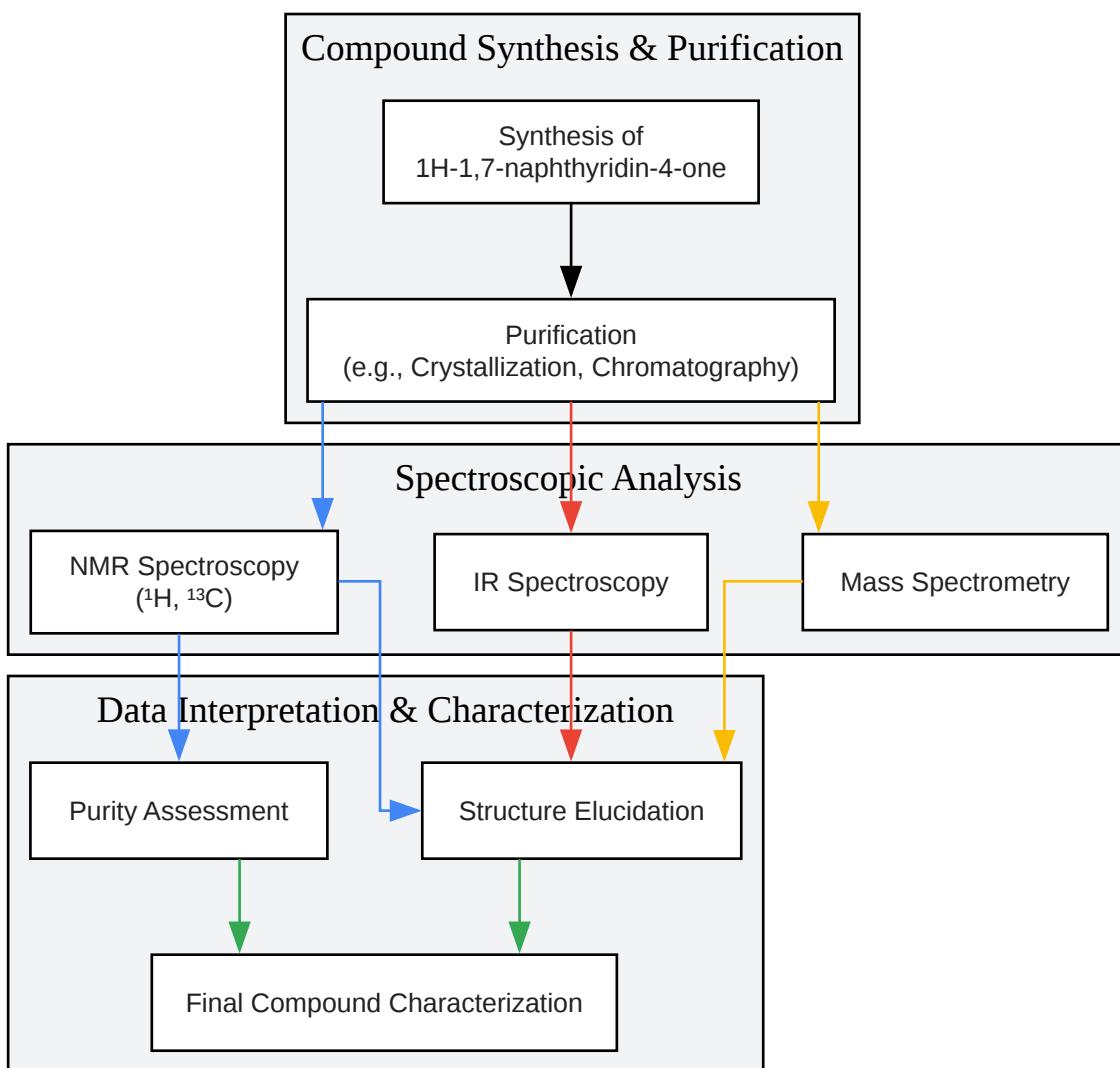
Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
- The sample is then placed in the beam path, and the sample spectrum is recorded.
- The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}). The typical range for organic compounds is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Preparation:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The concentration is typically in the range of $\mu\text{g/mL}$ to ng/mL depending on the ionization technique and instrument sensitivity.


Instrumentation and Data Acquisition:

- Ionization Techniques:

- Electrospray Ionization (ESI): Suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer via an electrospray source, where ions are generated.
- Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the vacuum of the mass spectrometer and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analyzer: Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.
- The mass spectrum is recorded, plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1H-1,7-naphthyridin-4-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - 1,4-dihydro-1,7-naphthyridin-4-one (C8H6N2O) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1H-1,7-Naphthyridin-4-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130418#spectroscopic-data-for-1h-1-7-naphthyridin-4-one-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com